Aspernolide B

Description

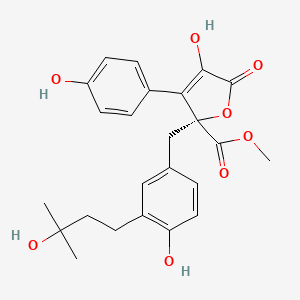

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H26O8 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

methyl (2R)-4-hydroxy-2-[[4-hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate |

InChI |

InChI=1S/C24H26O8/c1-23(2,30)11-10-16-12-14(4-9-18(16)26)13-24(22(29)31-3)19(20(27)21(28)32-24)15-5-7-17(25)8-6-15/h4-9,12,25-27,30H,10-11,13H2,1-3H3/t24-/m1/s1 |

InChI Key |

MJCHJLWNXODVGT-XMMPIXPASA-N |

Isomeric SMILES |

CC(C)(CCC1=C(C=CC(=C1)C[C@@]2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C(=O)OC)O)O |

Canonical SMILES |

CC(C)(CCC1=C(C=CC(=C1)CC2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C(=O)OC)O)O |

Synonyms |

aspernolide B |

Origin of Product |

United States |

Biosynthesis and Ecological Origins of Aspernolide B

Microbial Sources and Bioprospecting

The exploration of microbial biodiversity, or bioprospecting, has led to the identification of numerous sources of Aspernolide B. Fungi, especially those living as endophytes or in association with other organisms, have proven to be a rich reservoir for this and related butenolide compounds. researchgate.net

The marine environment is a significant source for the discovery of novel bioactive compounds. Fungi associated with marine organisms, living under unique conditions of salinity and pressure, have developed distinct metabolic pathways, leading to the production of unique chemical structures, including this compound. nih.gov

The fungus Aspergillus terreus has been repeatedly identified as a producer of this compound, particularly strains isolated from marine soft corals. nih.govresearchgate.net An early report detailed the isolation of this compound and the related Aspernolide A from the fermentation broth of an Aspergillus terreus strain derived from a soft coral on the Mandapam Coast of India. nih.govresearchgate.net In this study, this compound was identified alongside other known metabolites such as butyrolactone I, terrein, and physcion. nih.gov

Further research on a soft coral of the genus Sinularia sp., collected from the South China Sea, also yielded an Aspergillus terreus strain (SCSIO41404) that produces butenolides. mdpi.com Similarly, investigations into fungi associated with the soft coral Sarcophyton sp. have led to the isolation of related butenolide compounds from fungal cultures, highlighting the role of these symbiotic relationships in secondary metabolite production. semanticscholar.orgcapes.gov.br

| Fungal Strain | Marine Source Organism | Collection Location | Isolated Compounds Include | Reference |

|---|---|---|---|---|

| Aspergillus terreus | Soft Coral | Mandapam Coast, India | Aspernolide A, this compound, Butyrolactone I | nih.govresearchgate.net |

| Aspergillus terreus SCSIO41404 | Soft Coral (Sinularia sp.) | South China Sea | Butenolide derivatives | mdpi.com |

| Eurotium rubrum SH-823 | Soft Coral (Sarcophyton sp.) | South China Sea | Aspernolide D, Butyrolactone I | semanticscholar.orgcapes.gov.br |

Beyond soft corals, other marine habitats host fungi capable of producing this compound. An Aspergillus terreus strain (SCSIO FZQ028) isolated from deep-sea sediment of the South China Sea was also found to produce this compound, along with Aspernolide A and Butyrolactone III. rsc.org Endophytic fungi associated with marine algae are another promising source. For instance, various Aspergillus species isolated from algae have been shown to produce a wide array of bioactive secondary metabolites. tandfonline.com The consistent isolation of this compound from different marine-derived Aspergillus terreus strains underscores the widespread capability of this species to synthesize butenolides across various marine ecological niches. researchgate.net

Terrestrial ecosystems, from unique geological sites to the internal tissues of plants, also harbor fungal strains that produce this compound.

Microorganisms from extreme environments, such as volcanic soil, are of significant interest for discovering novel natural products. semanticscholar.org A fungal strain identified as Aspergillus sp. CBS-P-2, isolated from a volcanic soil sample from Changbai Mountain in China, was found to be a producer of several butenolides. semanticscholar.orgmdpi.comunifal-mg.edu.br Chemical investigation of this strain's fermentation broth led to the isolation of three new butenolides, named Aspernolides H, I, and J, alongside seven other known butenolides. mdpi.com The discovery of a diverse array of butenolides from this single, unique source highlights the potential of extremophilic fungi as producers of these compounds. semanticscholar.org

| Fungal Strain | Terrestrial Source | Collection Location | Isolated Compounds Include | Reference |

|---|---|---|---|---|

| Aspergillus sp. CBS-P-2 | Volcanic Soil | Changbai Mountain, China | Aspernolides H, I, J, and other known butenolides | semanticscholar.orgmdpi.com |

| Aspergillus terreus | Endophyte from Mammea siamensis (flowering plant) | Not Specified | This compound, Aspernolide D, Butyrolactones I-IV | researchgate.netcapes.gov.br |

| Aspergillus terreus | Endophyte from roots of Carthamus lanatus | Not Specified | Aspernolides F, G, Butyrolactone VI | minia.edu.eg |

Endophytic fungi, which reside within the tissues of living plants, are a well-established source of bioactive natural products. minia.edu.egmdpi.com An endophytic strain of Aspergillus terreus, isolated from the flowering plant Mammea siamensis, was shown to produce this compound. researchgate.netcapes.gov.br This particular investigation also yielded a new butenolide, Aspernolide D, and four known butyrolactones (I-IV). capes.gov.br

In another study, an Aspergillus terreus strain was isolated as an endophyte from the roots of the plant Carthamus lanatus. minia.edu.eg This fungus was found to produce two new butyrolactones, Aspernolides F and G, further expanding the family of known butenolides derived from terrestrial endophytic fungi. minia.edu.eg These findings demonstrate that the ability to produce this compound and its structural analogs is not confined to marine-associated fungi but is also a characteristic of Aspergillus strains in terrestrial endophytic relationships. researchgate.net

Isolation from Terrestrial Fungal Strains

Elucidation of Biosynthetic Pathways

The formation of this compound is intrinsically linked to the synthesis of other related butenolides produced by Aspergillus terreus. Spectroscopic and chemical synthesis studies have been pivotal in mapping its biogenetic origins.

Proposed Metabolic Precursors and Enzymatic Transformations (e.g., Amino Acid Oxidative Deamination)

The biosynthesis of the core γ-butyrolactone scaffold, from which this compound is derived, is believed to originate from amino acids. researchgate.netacs.org The proposed pathway involves several key enzymatic steps:

Amino Acid Precursors : The initial building blocks for this class of compounds are aromatic amino acids, specifically tyrosine and phenylalanine. researchgate.netresearchgate.net

Oxidative Deamination : A critical early step is the oxidative deamination of these amino acids. researchgate.netresearchgate.net This reaction removes the amino group and converts the amino acid into its corresponding α-keto acid. acs.orgnih.gov For instance, tyrosine is converted to p-hydroxyphenylpyruvic acid (HPPA), and phenylalanine is converted to phenylpyruvic acid (PPA). nih.gov This deamination is a key transformation that provides the necessary chemical scaffold for subsequent reactions. nih.govbiorxiv.org

Dimerization and Lactonization : The resulting pyruvic acid derivatives serve as nucleophiles in aldol-type reactions. acs.orgbiorxiv.org The biosynthesis is thought to proceed through different dimerization modes of these precursors, followed by a subsequent lactonization (the formation of the characteristic ring structure) of the cross-aldol intermediate to create the foundational γ-butenolide nucleus of this compound and its relatives. nih.govbiorxiv.org This process is mediated by enzymes, likely a type II aldolase. acs.orgbiorxiv.org

This sequence of transformations, starting from basic amino acids and proceeding through oxidative deamination and aldol (B89426) condensation, represents the fundamental biosynthetic logic for the formation of the butyrolactone family of compounds. nio.res.in

Fermentation and Cultivation Strategies for Optimized Production

The production of this compound is dependent on the cultivation of its source, the fungus Aspergillus terreus. Research into optimizing the yield of related metabolites provides insight into strategies that could be applied to this compound.

Strains of Aspergillus terreus are typically grown using solid-state fermentation, with rice media being a common substrate. jto.ac.cnresearchgate.net The fungus is cultured for an extended period, with studies noting fermentation times of 21 days to allow for the production and accumulation of secondary metabolites. nio.res.in

A critical factor in optimizing the production of specific compounds is the manipulation of fermentation conditions. Studies on A. terreus have shown that environmental parameters, such as salinity, can significantly alter the metabolic output. researchgate.net For example, research demonstrated that the production of Butyrolactone I, the direct precursor to this compound, was highest when the fungus was cultivated in a freshwater medium (0‰ salinity). researchgate.net In contrast, the production of another metabolite, terrein, was favored at a high salinity of 35‰. researchgate.net This finding highlights that adjusting cultivation parameters is a key strategy for directing the fungal biosynthetic machinery towards the optimized production of a target compound like Butyrolactone I, and by extension, this compound.

Stereochemical Control and Absolute Configuration Determination in Synthesis

The biological activity of natural products is often dependent on their specific three-dimensional structure. Therefore, controlling stereochemistry during synthesis and unequivocally determining the absolute configuration of the final product are critical. The absolute stereochemistry of Aspernolide A and this compound was originally established through their semi-synthesis from Butyrolactone I, a related natural product of known configuration. researchgate.netresearchgate.net

In the synthesis of butenolide derivatives, several chiroptical and spectroscopic methods are employed to determine absolute configurations.

Electronic Circular Dichroism (ECD): The absolute configuration of chiral γ-lactones can often be determined by analyzing their ECD spectra. The α,β-unsaturated γ-lactone chromophore typically shows Cotton effects associated with π→π* (around 200–235 nm) and n→π* (around 235–270 nm) transitions. mdpi.com For many butenolides isolated from Aspergillus terreus, the absolute configuration at the C-4 position was assigned by comparing experimental ECD spectra with those of known compounds or with calculated spectra. mdpi.comrsc.orgmdpi.com

Induced Circular Dichroism (ICD): For molecules with vicinal diol motifs, an induced circular dichroism (ICD) method using dimolybdenum tetraacetate [Mo₂(OAc)₄] can be applied. rsc.org The sign of the Cotton effect in the ICD spectrum can be correlated to the absolute configuration of the diol, as demonstrated in the structural elucidation of epimeric butenolide derivatives. rsc.org

Modified Mosher's Method: This NMR-based technique is another powerful tool for determining the absolute configuration of chiral centers, particularly those bearing hydroxyl groups. researchgate.net It was used to help determine the configuration of related butenolide natural products. researchgate.net

The following table summarizes the methods used for configuration determination in related butenolides.

Table 1: Methods for Absolute Configuration Determination of Butenolides| Compound Type | Method Used | Key Finding/Observation | Reference(s) |

|---|---|---|---|

| Aspernolides A & B | Semi-synthesis from Butyrolactone I | Established absolute stereochemistry by chemical correlation. | researchgate.net, researchgate.net |

| Aspernolides H-J | Circular Dichroism (CD) Analysis | A positive π→π* Cotton effect and negative n→π* Cotton effect indicated the S configuration at C-4. | mdpi.com |

| 8",9"-diol versicolactone B | ECD and [Mo₂(OAc)₄] Induced CD | ECD established the 4R configuration; ICD determined the 8''S configuration for one epimer. | rsc.org |

| Asperteretal H | Electronic Circular Dichroism (ECD) | Comparison of experimental and calculated ECD spectra determined the 4S and 4R configurations for the two enantiomers. | mdpi.com |

Semi-Synthesis and Derivatization from Butyrolactone Precursors

Semi-synthesis, the chemical modification of a readily available natural product, is a powerful strategy for accessing derivatives that may be difficult to obtain by total synthesis. Aspernolides A and B are thought to be biogenetically derived from Butyrolactone I, a well-known cyclin-dependent kinase (cdk) inhibitor also produced by Aspergillus terreus. researchgate.netresearchgate.net

The structural relationship between these compounds was confirmed chemically, as the absolute stereochemistry of Aspernolide A and this compound was established by their preparation from Butyrolactone I. researchgate.netresearchgate.net This transformation likely involves the enzyme-catalyzed cyclization or addition of water across the double bond of the prenyl side chain of Butyrolactone I. researchgate.net On storage, the co-isolated Butyrolactone I (also referred to as Aspernolide C) and this compound were found to be unstable and converted to Aspernolide A. scribd.com This reactivity highlights the close chemical connection between these natural products and provides a direct synthetic route to this compound from a more abundant precursor.

Development of Novel Synthetic Routes to γ-Butyrolactones and Isotetronic Acids

The γ-butyrolactone ring system is a privileged structure found in a vast number of natural products and pharmacologically active molecules. mdpi.comresearchgate.net Consequently, the development of new synthetic routes to this scaffold, including the related isotetronic acids (a subclass of α-hydroxybutenolides), is an area of continuous research. arkat-usa.orgclockss.org

Several innovative methods have been reported:

Coupled Hydrogenation/Dehydrogenation: A novel process for synthesizing γ-butyrolactone involves the coupling of maleic anhydride (B1165640) hydrogenation with 1,4-butanediol (B3395766) dehydrogenation over a Cu-Zn catalyst, a method designed for optimal hydrogen and energy efficiency. rsc.org

Radical Cyclization: A highly stereoselective route to γ-butyrolactones uses the radical cyclization of bromoacetals to form 2-alkoxytetrahydrofurans, which are then oxidized to the target lactones. rsc.org

Synthesis of Isotetronic Acids: Isotetronic acids, which feature a 3-hydroxy-2(5H)-furanone core, are key scaffolds in compounds like Butyrolactone I and this compound. arkat-usa.orgmdpi.com Efficient syntheses have been developed, such as a sequence involving a DBU and triethylamine-mediated homo-aldol reaction of 2-oxocarboxylic esters, followed by lactonization and O-protection. arkat-usa.org Another approach is the concise enantioselective synthesis using an organocatalyzed aldol reaction between α-oxocarboxylic acids and aldehydes. rsc.org More recently, a nickel(II)-catalyzed cascade annulation of 2-acetamido-3-arylacrylates has been reported for accessing 4-aryl-substituted isotetronic acids. rsc.org

The table below highlights some of the novel synthetic strategies.

Table 2: Novel Synthetic Routes to γ-Butyrolactone and Isotetronic Acid Scaffolds| Target Scaffold | Method | Key Reagents/Catalysts | Description | Reference(s) |

|---|---|---|---|---|

| γ-Butyrolactone | Coupled Hydrogenation/Dehydrogenation | Cu-Zn catalyst | Couples hydrogenation of maleic anhydride with dehydrogenation of 1,4-butanediol. | rsc.org |

| γ-Butyrolactone | Radical Cyclization | Organotin species | Stereoselective cyclization of bromoacetals followed by oxidation. | rsc.org |

| γ-Butyrolactone | Photoredox Catalysis | Phenylglyoxalic acid (photoinitiator) | Visible-light mediated reaction of alcohols and maleic acid diesters. | mdpi.com |

| Isotetronic Acid | Aldol/Lactonization Sequence | DBU, Triethylamine | Sequential homo-aldol, lactonization, and O-protection of 2-oxocarboxylic esters. | arkat-usa.org |

| Isotetronic Acid | Enantioselective Aldol Reaction | Organocatalyst (e.g., pyrrolidine-tetrazole) | Asymmetric aldol reaction between α-oxocarboxylic acids and aldehydes. | rsc.org, mdpi.com |

| Isotetronic Acid | Vinylic C-H Functionalization | Ni(II) catalyst | Cascade annulation of 2-acetamido-3-arylacrylates with dibromomethane. | rsc.org |

Isolation and Biosynthesis

Natural Sources and Isolation Methods

Aspernolide B has been isolated from the fungus Aspergillus terreus. In its initial discovery, the fungus was living as an epiphyte on a soft coral, Sinularia kavarattiensis, collected from the Indian coast. nio.res.in It has also been sourced from an endophytic strain of A. terreus found in the flowering plant Mammea siamensis. nih.gov The compound is typically extracted from the fungal fermentation broth using standard chromatographic techniques.

Elucidation of the Biosynthetic Pathway

The biosynthetic pathway of this compound is believed to originate from its precursor, butyrolactone I. researchgate.netnih.gov The general biosynthetic route for this class of butenolides starts with aromatic amino acids, such as tyrosine, which is converted to p-hydroxyphenylpyruvic acid. nih.govresearchgate.net The core butenolide structure is then assembled and subsequently modified. Specifically for this compound, the final step involves the hydration of a prenyl group attached to the butyrolactone scaffold. nio.res.in

Advanced Analytical Methodologies for Aspernolide B Characterization and Detection

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to defining the molecular architecture of Aspernolide B.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon skeleton and the placement of protons. researchgate.netresearchgate.netresearchgate.net

1D NMR: The ¹H NMR spectrum of this compound reveals signals corresponding to its various protons, including those on the aromatic rings and the butenolide core. mdpi.com Similarly, the ¹³C NMR spectrum identifies all the carbon atoms present in the molecule. mdpi.comresearchgate.net

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity within the molecule. COSY spectra identify proton-proton couplings, while HSQC and HMBC spectra reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This collective data allows for the unambiguous assignment of the planar structure of this compound. researchgate.net

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δH (ppm, mult., J in Hz) | δC (ppm) |

|---|---|---|

| 2 | - | 132.6 |

| 3 | - | 139.0 |

| 4 | - | 86.0 |

| 5 | - | 168.7 |

| 1' | - | 128.1 |

| 2', 6' | 7.62 (d, 8.2) | 130.0 |

| 3', 5' | 6.97 (d, 8.2) | 115.8 |

| 4' | - | 158.0 |

| 1'' | - | 122.4 |

| 2'' | - | 155.0 |

| 3'' | 6.55 (d, 8.2) | 118.0 |

| 4'' | 6.52 (d, 8.2) | 128.0 |

| 5'' | 6.51 (brs) | 120.0 |

| 6'' | - | 132.0 |

Note: Data is compiled from various sources and may show slight variations depending on the solvent and instrument used.

Mass Spectrometry (MS) (e.g., High-Resolution Electrospray Ionization Mass Spectrometry - HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical tool for determining the exact molecular formula of this compound. researchgate.netnih.gov This technique measures the mass-to-charge ratio of the ionized molecule with very high accuracy. For this compound, HR-ESI-MS typically shows a pseudomolecular ion peak, such as [M+Na]⁺, which allows for the precise calculation of its elemental composition. researchgate.net This information, indicating a specific number of carbons, hydrogens, and oxygens, is essential for confirming the proposed structure and ensuring the purity of the isolated compound. nih.govpubcompare.airesearchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism - CD) for Absolute Stereochemistry

While NMR and MS can define the planar structure of this compound, chiroptical spectroscopy, specifically Circular Dichroism (CD), is instrumental in determining its absolute stereochemistry. researchgate.net this compound is a chiral molecule, and its different enantiomers can exhibit distinct biological activities. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. mgcub.ac.in The resulting CD spectrum, with its characteristic Cotton effects, can be compared with theoretical spectra calculated for possible stereoisomers. istis.sh.cngaussian.com This comparison allows for the unambiguous assignment of the absolute configuration of the stereogenic centers in this compound. researchgate.netresearchgate.netpsu.edu

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the isolation and purification of this compound from natural sources.

High-Performance Liquid Chromatography (HPLC) (e.g., HPLC-PDAD-UV, Preparative HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the analysis and purification of this compound. openaccessjournals.com Analytical HPLC, often coupled with a Photodiode Array Detector (PDAD-UV), is used to identify and quantify this compound in crude extracts, monitoring the separation process by its characteristic UV absorption. researchgate.net For obtaining pure this compound for further studies, preparative HPLC is employed. researchgate.netscielo.br This involves using larger columns and higher flow rates to separate larger quantities of the compound from other metabolites. mdpi.com A common setup for preparative HPLC of this compound involves a C18 column with a mobile phase consisting of a methanol (B129727)/water or acetonitrile/water gradient. mdpi.comscielo.br

Advanced Liquid Chromatography Modalities

Beyond standard HPLC, various advanced liquid chromatography modalities can be applied to the separation and analysis of this compound.

Reversed-Phase LC (RP-LC): This is the most common mode used for this compound, employing a non-polar stationary phase (like C18) and a polar mobile phase. scielo.brlibretexts.org The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): While less common for butenolides, HILIC could potentially offer alternative selectivity for separating this compound from other co-occurring polar compounds. It utilizes a polar stationary phase and a more organic mobile phase.

Mixed-Mode LC: This approach uses stationary phases with both reversed-phase and ion-exchange characteristics, which can provide unique selectivity for complex mixtures containing compounds with varying polarities and charge states.

These advanced techniques, often part of a comprehensive separation strategy including other column chromatography methods like silica (B1680970) gel and Sephadex LH-20, are crucial for isolating this compound with high purity. researchgate.netmdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aspernolide A |

| Aspernolide C |

| Aspernolide D |

| Butyrolactone I |

| Acetonitrile |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Related Metabolites

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are powerful analytical techniques for the separation, identification, and quantification of volatile and semi-volatile secondary metabolites produced by fungi, including those from the Aspergillus genus, the source of this compound. While direct GC-MS analysis of this compound is not extensively documented, the methodology is widely applied to characterize the broader metabolome of Aspergillus species, providing crucial information on related compounds and metabolic pathways.

The process typically involves the extraction of metabolites from fungal cultures using a solvent like methanol or ethyl acetate. bicol-u.edu.phacademicjournals.org The extract is then concentrated, and if necessary, derivatized to increase the volatility of the compounds for GC analysis. americanpharmaceuticalreview.com In GC-MS, the extracted compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparing it to spectral libraries like the National Institute for Standards and Technology (NIST) library. bicol-u.edu.phpjps.pk

Researchers have successfully used GC-MS to create profiles of volatile organic compounds (VOCs) and other secondary metabolites from various Aspergillus species. mdpi.com For instance, a study on Aspergillus flavus identified a total of 1181 volatile compounds, noting significant differences between aflatoxigenic and non-aflatoxigenic strains. mdpi.com Another analysis of Aspergillus niger, Aspergillus terreus, and Aspergillus flavus identified several shared and unique metabolites, demonstrating the technique's utility in differentiating species based on their chemical profiles. ekb.eg These analyses reveal the complex array of compounds produced alongside this compound, which can include fatty acids, alkanes, alcohols, and various aromatic compounds. ekb.egresearchgate.net

The table below summarizes various metabolites from different Aspergillus species that have been identified using GC-MS, illustrating the chemical diversity within the genus.

| Aspergillus Species | Metabolite Identified by GC-MS | Chemical Class | Reference |

|---|---|---|---|

| Aspergillus niger | Nonadecane | Alkane | ekb.eg |

| Aspergillus niger | E-15-Heptadecenal | Aldehyde | ekb.eg |

| Aspergillus terreus | trans-Caryophyllene | Sesquiterpene | ekb.eg |

| Aspergillus terreus | Octadecane | Alkane | ekb.eg |

| Aspergillus flavus | 5-Octadecene, (E)- | Alkene | ekb.eg |

| Aspergillus tamarii | n-Hexadecanoic acid | Fatty Acid | bicol-u.edu.ph |

| Aspergillus tamarii | Benzeneacetaldehyde | Aromatic Aldehyde | bicol-u.edu.ph |

Emerging Detection Technologies for Fungal Metabolites

The demand for rapid, sensitive, and field-deployable methods for detecting fungal contamination and toxic metabolites has driven the development of innovative technologies beyond traditional chromatography. These emerging systems offer significant advantages in terms of speed, portability, and ease of use.

Biosensor-Based Detection Systems

Biosensors are advanced analytical devices that integrate a biological recognition element (such as an antibody, enzyme, or nucleic acid) with a physical transducer to generate a measurable signal in the presence of a target analyte. researchgate.netrsc.org This technology is a promising alternative for the rapid and efficient detection of fungal metabolites, including mycotoxins produced by Aspergillus species. researchgate.netmdpi.com

The core components of a biosensor are the bioreceptor, which provides specificity by selectively binding to the target metabolite, and the transducer, which converts this binding event into an electrochemical, optical, or piezoelectric signal. researchgate.netmdpi.com Key advantages of biosensors include high sensitivity and selectivity, real-time measurement capabilities, and potential for miniaturization into portable, point-of-care devices. rsc.orgresearchgate.net

Various types of biosensors have been developed for fungal metabolite detection:

Electrochemical Biosensors: These measure changes in electrical properties (e.g., current, potential) resulting from the interaction between the bioreceptor and the target. They are known for their high sensitivity and specificity. mdpi.com

Optical Biosensors: These detect changes in optical properties, such as fluorescence or surface plasmon resonance (SPR), upon analyte binding. researchgate.net

Piezoelectric Biosensors: These utilize quartz crystal microbalances (QCM) to detect mass changes on the crystal surface as the target molecule binds to the immobilized bioreceptors. researchgate.net

The table below outlines different biosensor strategies developed for the detection of fungal metabolites.

| Biosensor Type | Transducer Principle | Bioreceptor Example | Target Analyte Example | Reference |

|---|---|---|---|---|

| Immunosensor | Electrochemical | Antibody | Ochratoxin A (OTA) | mdpi.com |

| Aptasensor | Optical (Fluorescence) | Aptamer | Gliotoxin | rsc.org |

| Molecularly Imprinted Polymer (MIP) Sensor | Electrochemical | MIP (Synthetic Receptor) | Mycotoxins | researchgate.netmdpi.com |

| Surface Plasmon Resonance (SPR) Biosensor | Optical | Antibody | Mycotoxins | researchgate.net |

| Quartz Crystal Microbalance (QCM) Biosensor | Piezoelectric | Antibody / Aptamer | Mycotoxins | researchgate.net |

Immunochemical Assay Development (e.g., ELISA)

Immunochemical assays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are well-established and widely used methods for the detection and quantification of fungal antigens and metabolites. nih.govmdpi.com These assays are based on the highly specific binding interaction between an antigen (the target metabolite) and an antibody. mdpi.com

The sandwich ELISA is a common format used for detecting fungal contamination. In this setup, monoclonal antibodies specific to antigens from genera like Aspergillus, Penicillium, and Fusarium are coated onto a microplate. tandfonline.com When a sample extract is added, the fungal antigens present bind to these antibodies. A second, enzyme-conjugated antibody is then added, which binds to a different site on the captured antigen, forming a "sandwich." The addition of a substrate results in a color change, the intensity of which is proportional to the amount of antigen in the sample. tandfonline.com

ELISA offers several advantages, including high sensitivity, specificity, and suitability for high-throughput screening of a large number of samples. mdpi.com For instance, an ELISA was developed for the specific detection of Aspergillus parasiticus and Aspergillus flavus using antibodies raised against mycelial protein extracts. nih.gov This assay demonstrated a good correlation with traditional mycelium measurement methods and had low false-positive and false-negative rates. nih.gov Similarly, ELISAs for specific mycotoxins like aflatoxin B1 (AFB1) and ochratoxin A have been developed with very low detection limits, sometimes at the picogram per milliliter (pg/mL) level. mdpi.commdpi.com

The following table summarizes the characteristics of representative ELISA methods developed for the detection of Aspergillus species and their metabolites.

| Assay Target | ELISA Format | Antibody Type | Detection Limit | Reference |

|---|---|---|---|---|

| A. parasiticus / A. flavus Antigens | Direct / Competitive | Polyclonal | 1 µg/mL | nih.gov |

| Aflatoxin B1 (AFB1) | Indirect Competitive | Monoclonal | 18 pg/mL | mdpi.com |

| Ochratoxin A (OTA) | Not Specified | Not Specified | 0.054 µg/L | mdpi.com |

| Aspergillus, Penicillium, Fusarium Antigens | Sandwich | Monoclonal (Mixed) | 100 ng/g | tandfonline.com |

| Aspergillus versicolor Spores | Direct | Serum IgG, IgG1, IgG3 | Not Quantified (Relative Levels) | nih.gov |

Investigation of Biological Activities and Molecular Mechanisms of Aspernolide B and Butenolide Analogs

Enzyme Inhibition and Modulation

Aspernolide B and related butenolide compounds have demonstrated inhibitory effects against several key enzymes involved in various physiological and pathological processes.

This compound is biogenetically derived from Butyrolactone I, a known inhibitor of cyclin-dependent kinases (CDKs). researchgate.netfao.orgnih.govnio.res.in CDKs are crucial enzymes that regulate the progression of the cell cycle. wikipedia.orgmdpi.com Their inhibition can halt cell cycle progression, a mechanism that is particularly relevant in cancer research. wikipedia.org The structural relationship between this compound and Butyrolactone I suggests that this compound and its analogs may also possess CDK inhibitory activity. researchgate.netamegroups.org For instance, Butyrolactone I, a structural analog of Aspernolide A, is a known CDK inhibitor. researchgate.net Research has shown that inhibiting CDKs can suppress the proliferation of certain cancer cells. nih.gov Specifically, Aspernolide A has been found to inhibit the proliferation of human laryngeal carcinoma cells. nih.gov

Interactive Data Table: CDK Inhibition by Butenolide Analogs

| Compound | Target Cells | Effect | Source |

| Butyrolactone I | Human lung cancer cell lines | Antitumor effects | nih.gov |

| Aspernolide A | Human laryngeal carcinoma cells (Hep-2 and TU212) | Significant inhibition of proliferation | nih.gov |

| Aspernolide A | Non-small cell lung cancer (NSCLC) cells | Inhibitory effects | amegroups.org |

Pancreatic lipase (B570770) is a key enzyme in the digestion and absorption of dietary fats. nih.govmdpi.comnih.gov Inhibition of this enzyme is a therapeutic strategy for managing obesity. nih.govekb.eg Several butenolide compounds have been evaluated for their ability to inhibit pancreatic lipase. Studies have shown that a majority of tested butenolides exhibit inhibitory activity against pancreatic lipase, with inhibition rates ranging from 21.2% to 73.0% at a concentration of 50 μg/mL. researchgate.netresearchgate.net

Interactive Data Table: Pancreatic Lipase Inhibition by Butenolides

| Compound Class | Concentration | Inhibition Rate | Source |

| Butenolides | 50 μg/mL | 21.2–73.0% | researchgate.netresearchgate.net |

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system that break down the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. nih.gov Some butenolide derivatives have been investigated for their cholinesterase inhibitory activity. For example, certain butenolides isolated from Aspergillus terreus have shown selective inhibition of butyrylcholinesterase. nih.govfrontiersin.org Molecular docking studies have also suggested the potential of compounds like Aspergillol B to inhibit the acetylcholinesterase enzyme. researchgate.netresearchgate.net One study found that specific butenolide derivatives selectively inhibited BChE with IC50 values ranging from 18.4 to 45.8 µM. nih.govfrontiersin.org

Interactive Data Table: Cholinesterase Inhibition by Butenolide Derivatives

| Compound | Enzyme | IC50 Value (µM) | Inhibition Type | Source |

| Butenolide derivatives (compounds 4-8) | Butyrylcholinesterase | 18.4–45.8 | Competitive | nih.govfrontiersin.org |

| Aspergillol B | Acetylcholinesterase | -7.74 Kcal/mol (Docking Score) | Not specified | researchgate.netresearchgate.net |

Alpha-glucosidase is an enzyme that plays a key role in carbohydrate digestion, and its inhibition can help manage post-meal blood glucose levels in individuals with type 2 diabetes. frontiersin.orgmdpi.commdpi.com Numerous butenolide derivatives have demonstrated potent inhibitory activity against α-glucosidase. frontiersin.orgresearchgate.net For instance, several novel butenolide derivatives isolated from the coral-associated fungus Aspergillus terreus exhibited strong α-glucosidase inhibition with IC50 values ranging from 15.7 ± 1.1 to 53.1 ± 1.4 μM, which is significantly lower than the positive control, acarbose. frontiersin.org Butyrolactone-I, an analog, has also been identified as an efficient α-glucosidase inhibitor. nih.gov

Interactive Data Table: Alpha-Glucosidase Inhibition by Butenolide Derivatives

| Compound | IC50 Value (µM) | Positive Control (Acarbose) IC50 (µM) | Source |

| (±)-asperteretones A–D and asperteretone E | 15.7 ± 1.1 to 53.1 ± 1.4 | 154.7 ± 8.1 | frontiersin.org |

| Asperteretal G (enantiomers) | 4.6 ± 0.1 and 11.9 ± 0.4 | Not specified | istis.sh.cn |

| Asperbutenolide A | 12.9 | Not specified | researchgate.net |

| Butyrolactone-I | Potent inhibitor | Not specified | nih.gov |

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) signaling pathway, making it a significant target for the treatment of type 2 diabetes and obesity. nih.govscientificarchives.comcsic.es Asperentin B, a derivative of asperentin, has been identified as a potent inhibitor of PTP1B. nih.gov It exhibited an IC50 value of 2.05 (±0.15) μM, which is approximately six times stronger than the positive control, suramin. nih.gov Interestingly, asperentin itself did not show any inhibitory activity against PTP1B. nih.gov The inhibition of PTP1B can enhance insulin signaling and increase glucose uptake, thereby reducing insulin resistance. nih.govscientificarchives.com

Interactive Data Table: PTP1B Inhibition

| Compound | IC50 Value (µM) | Positive Control (Suramin) IC50 (µM) | Source |

| Asperentin B | 2.05 ± 0.15 | 11.85 ± 0.25 | nih.gov |

| Asperentin | No inhibition | Not applicable | nih.gov |

Lipoxygenases are enzymes involved in the inflammatory pathway. nih.govphytojournal.com Aspernolide A and its analogs, Butyrolactone I and II, have demonstrated inhibitory activities against soybean lipoxygenase. acs.orgnih.gov One study reported an IC50 value of 55.9 µM for Aspernolide A's inhibitory activity against soybean lipoxygenase. nio.res.in This suggests a potential anti-inflammatory role for these compounds.

Interactive Data Table: Soybean Lipoxygenase Inhibition

| Compound | IC50 Value (µM) | Source |

| Aspernolide A | 55.9 | nio.res.in |

| Butyrolactone I | Not specified | acs.orgnih.gov |

| Butyrolactone II | Not specified | acs.orgnih.gov |

Cellular Signaling Pathway Interventions

Research into the molecular mechanisms of this compound and its analogs, particularly Aspernolide A, has revealed significant interactions with several critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently found to be persistently active in a wide variety of cancers, making it a promising target for therapeutic agents. nih.govfrontiersin.orgscirp.org The STAT3 signaling pathway is a point of convergence for many oncogenic signaling cascades. nih.gov Upon activation, typically through phosphorylation, STAT3 molecules form dimers, move to the nucleus, and regulate the transcription of genes that control cell survival and proliferation. scirp.org

Studies on Aspernolide A, a structural analog of this compound, have demonstrated its ability to modulate this pathway. Research on human laryngeal carcinoma cells (Hep-2 and TU212) showed that Aspernolide A dose-dependently inhibited the basal phosphorylation of STAT3 (p-STAT3) without affecting the total protein levels of STAT3. nih.gov This inhibition of STAT3 activity is suggested to be a key mechanism behind the compound's ability to induce apoptosis in these cancer cells. nih.govmdpi.com The suppression of the STAT3 pathway by Aspernolide A highlights a potential mechanism for the anticancer effects observed in this class of butenolides. indexcopernicus.comnih.gov

The Nuclear Factor-kappa B (NF-κB) family of transcription factors is crucial in regulating cellular responses to stimuli such as stress and cytokines, and it plays a significant role in inflammation, cell survival, and proliferation. webpathology.commdpi.com Aberrant NF-κB activity is a key factor in tumorigenesis and resistance to chemotherapy. webpathology.com The canonical NF-κB pathway involves its release from inhibitory IκB proteins and subsequent translocation to the nucleus to regulate gene expression. mdpi.com

Investigations into Aspernolide A revealed its capacity to disrupt NF-κB signaling. In studies related to osteoclastogenesis, Western blot analysis showed that Aspernolide A significantly suppressed NF-κBp65 activity that was induced by Receptor Activator of Nuclear Factor κ B Ligand (RANKL). nih.govresearchgate.net This inhibition of the NF-κB pathway contributes to its observed biological effects, suggesting a mechanism that may extend to its anticancer activities. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that convert extracellular signals into cellular responses, governing processes like cell proliferation, differentiation, and apoptosis. koreamed.orgfrontiersin.org Key components of this network include the extracellular signal-regulated kinases (ERK) and p38 MAP kinases, which are often dysregulated in cancer. nih.govnih.gov

Research has shown that Aspernolide A can regulate the MAPK pathway. In bone marrow macrophages (BMMs), Aspernolide A treatment led to a significant decrease in the phosphorylation levels of both ERK and p38 in response to RANKL stimulation. nih.gov Similarly, in non-small cell lung cancer (NSCLC) cell lines NCI-H460 and A549, Aspernolide A was found to inhibit the activation of ERK and p38. nih.gov This modulation of the MAPK pathway is a significant part of the molecular mechanism underlying the effects of Aspernolide A on cell function and survival. nih.gov

The Protein Kinase B (AKT), also known as PKB, signaling pathway is a central route that promotes cell survival and growth. wikipedia.org Activated AKT phosphorylates numerous intracellular proteins, mediating downstream responses that include cell survival, proliferation, and migration. wikipedia.orgscientificarchives.com The PI3K/AKT pathway is highly regulated, and its dysregulation is linked to diseases like cancer. wikipedia.orgscientificarchives.com

Studies on Aspernolide A have identified it as an inhibitor of the AKT pathway. In both BMMs and NSCLC cells, Aspernolide A significantly suppressed the phosphorylation and activation of AKT. nih.govresearchgate.net This disruption of AKT signaling is another key facet of the compound's mechanism of action, contributing to its ability to inhibit cell processes that are crucial for tumor growth and survival. nih.gov

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. It can be initiated through two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. abcam.cn The mitochondrial pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c, leading to the activation of caspases, the executioners of apoptosis. abcam.cndovepress.com

Detailed studies on Aspernolide A have shown that it effectively induces apoptosis in cancer cells by activating the mitochondrial pathway. nih.govresearchgate.net In human laryngeal cancer cells, treatment with Aspernolide A led to a dose-dependent increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, thereby lowering the Bcl-2/Bax ratio. nih.govresearchgate.net This shift promotes mitochondrial membrane permeabilization and the subsequent activation of the caspase cascade. dovepress.com Specifically, Aspernolide A treatment resulted in increased levels of cleaved caspase-9 (an initiator caspase in the mitochondrial pathway) and cleaved caspase-3 (an executioner caspase). nih.govresearchgate.net The activation of caspase-3 leads to the cleavage of substrates like PARP, ultimately executing cell death. nih.gov These findings confirm that Aspernolide A's anticancer activity is mediated, at least in part, by inducing apoptosis through the intrinsic mitochondrial pathway. nih.gov

Antiproliferative Effects on Select Cancer Cell Lines (In Vitro Models)

This compound and its analogs, including other butenolides, have been evaluated for their cytotoxic activities against various human tumor cell lines. semanticscholar.orgmdpi.com While specific data for this compound is limited in the available literature, its structural analog, Aspernolide A, has been studied more extensively.

Aspernolide A has demonstrated antiproliferative effects against human laryngeal carcinoma cell lines Hep-2 and TU212 in a time- and concentration-dependent manner. mdpi.com It was also reported to exhibit weak cytotoxicity against the NCI-H460 (non-small cell lung cancer) cell line. researchgate.netresearchgate.net In contrast, Aspernolide A showed no significant antiproliferative activity against the non-cancerous human kidney cell line HEK293 at similar concentrations, suggesting some level of selectivity for cancer cells. nih.govmdpi.com

Other related butenolides have also shown potent cytotoxic activities. For example, compounds isolated alongside Aspernolide analogs from Aspergillus sp. demonstrated significant cytotoxicity against HL-60 (human leukemia) cell lines. semanticscholar.orgmdpi.com

The table below summarizes the observed antiproliferative activity of Aspernolide A on specific cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ Value (µg/mL) | Incubation Time (hours) |

| Aspernolide A | Hep-2 | Laryngeal Carcinoma | 33.68 | 24 |

| Aspernolide A | Hep-2 | Laryngeal Carcinoma | 20.33 | 48 |

| Aspernolide A | TU212 | Laryngeal Carcinoma | 32.24 | 24 |

| Aspernolide A | TU212 | Laryngeal Carcinoma | 23.04 | 48 |

| Aspernolide A | NCI-H460 | Non-Small Cell Lung Cancer | Weak activity reported | Not specified |

| Aspernolide A | HEK293 | Non-cancerous kidney | > 50 | 48 |

| Data sourced from studies on human laryngeal carcinoma cells and non-small cell lung cancer. nih.govmdpi.comresearchgate.netresearchgate.net |

Anti-inflammatory Properties

This compound and its butenolide analogs have demonstrated notable anti-inflammatory activities. Research indicates that these compounds can suppress the production of inflammatory mediators. For instance, some butenolide derivatives have been shown to inhibit the secretion of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages and microglia. frontiersin.org This anti-inflammatory action is partly attributed to the modulation of key signaling pathways, such as the TLR4/NF-κB and MAPK pathways, which are crucial in the inflammatory response. frontiersin.org

A study on aspernolide F, a related butenolide, revealed its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous inflammatory genes. sci-hub.senih.gov This inhibition led to a significant decrease in the levels of pro-inflammatory cytokines, including TNF-α and interleukin-6 (IL-6), in cardiac tissue. sci-hub.senih.gov Similarly, another butenolide derivative, angesinenolide B, was found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes in the inflammatory process. dovepress.com Furthermore, a range of butenolide derivatives isolated from the coral-derived fungus Aspergillus terreus were evaluated for their anti-inflammatory effects by measuring NO production in lipopolysaccharide (LPS)-induced RAW 264.7 mouse macrophages. nih.govrsc.org One particular compound in this study demonstrated a more potent inhibitory effect than the positive control, indomethacin, highlighting its potential as a lead compound for developing new anti-inflammatory agents. nih.govrsc.org

Antioxidant Activities

Butenolide compounds, including aspernolides, have been recognized for their antioxidant properties. semanticscholar.org Several studies have evaluated their capacity to scavenge free radicals using various assays. In one such study, a series of butenolides isolated from Aspergillus sp. were tested for their antioxidant effects using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. semanticscholar.orgnih.gov

The results showed that several of the tested butenolides had significant DPPH radical scavenging activity, with IC50 values ranging from 15.9 to 34.3 μM. semanticscholar.orgnih.gov In the ABTS assay, most of the isolated compounds demonstrated substantial antioxidant activity, with some even surpassing the standard antioxidant, ascorbic acid. semanticscholar.orgnih.gov Another study focusing on aspernolide F highlighted its ability to mitigate oxidative damage by increasing the levels of antioxidants in cardiac tissues. sci-hub.senih.gov This antioxidant potential is considered a key mechanism behind its observed cardioprotective effects. sci-hub.senih.gov

The table below summarizes the antioxidant activities of various butenolide compounds from a study on Aspergillus sp. CBS-P-2. nih.gov

| Compound | DPPH Scavenging IC50 (μM) | ABTS Scavenging IC50 (μM) |

| Aspernolide H | > 100 | 33.1 |

| Aspernolide I | > 100 | 2.8 |

| Aspernolide J | > 100 | 29.5 |

| Butyrolactone I | 25.4 | 4.7 |

| Butyrolactone III | 15.9 | 3.1 |

| Butyrolactone II | 34.3 | 6.2 |

| Butyrolactone IV | 22.7 | 5.5 |

| Aspernolide E | 18.2 | 7.3 |

| Butyrolactone V | 28.6 | 8.9 |

| Compound 10 | 19.5 | 3.9 |

| Ascorbic Acid (Control) | Not specified | 12.5 |

Antimicrobial Spectrum of Activity

Antibacterial Effects

This compound and its analogs have shown a range of antibacterial activities. For instance, aspernolide F has demonstrated mild antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 value of 6.39 μg/mL. rsc.org Another related compound exhibited potent activity against MRSA with an IC50 value of 0.96 mg/mL. researchgate.netminia.edu.eg

A study investigating butenolides from an endophytic fungus reported that one compound showed strong antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 21.3 μM. mdpi.com In a broader screening, aspernolide L displayed moderate antimicrobial activities against Escherichia coli and Pseudomonas aeruginosa, with IC50 values ranging from 2.78 to 6.04 mM. rsc.org It is noteworthy that while some butenolides exhibit direct antibacterial effects, others, like this compound, have been found to inhibit biofilm formation without affecting bacterial growth. nih.govfigshare.com

Antifungal Effects

The antifungal properties of aspernolide analogs have also been investigated. Aspernolide F showed mild antifungal activity against Cryptococcus neoformans with an IC50 value of 5.19 μg/mL. rsc.org A related butenolide demonstrated more potent activity against C. neoformans with an IC50 value of 4.38 mg/mL. researchgate.netminia.edu.eg Furthermore, aspernolide L exhibited moderate antifungal activity against Candida albicans and Aspergillus fumigatus, with IC50 values in the range of 2.78 to 6.04 mM. rsc.org

Antiprotozoal Activities (e.g., Antimalarial, Antileishmanial)

Butenolide compounds, including aspernolides, have been evaluated for their potential against various protozoan parasites. researchgate.netminia.edu.eg Several studies have highlighted their antileishmanial and antimalarial activities. researchgate.netminia.edu.egresearchgate.net

In one study, two butenolide derivatives exhibited very good antileishmanial activity against Leishmania donovani, the causative agent of visceral leishmaniasis, with IC50 values of 4.61 and 6.31 mg/mL, respectively. researchgate.netminia.edu.eg Aspernolide L also demonstrated antileishmanial activity against L. donovani with an IC50 value of 2.31 mM. rsc.org Another new butenolide, terrenolide S, also showed antileishmanial activity against L. donovani. researchgate.net While a range of butenolides were screened for antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, the results from the available research did not indicate significant activity for the tested compounds. minia.edu.eg

The table below presents the antileishmanial activity of selected butenolide compounds against Leishmania donovani. researchgate.netminia.edu.eg

| Compound | IC50 (mg/mL) | IC90 (mg/mL) |

| (22E,24R)-stigmasta-5,7,22-trien-3-β-ol | 4.61 | 6.02 |

| stigmast-4-ene-3-one | 6.31 | 16.71 |

Modulation of Biofilm Formation and Persister Cell Dynamics (e.g., in Mycobacterium smegmatis)

Recent research has shed light on the ability of butenolide analogs to interfere with bacterial biofilms and persister cells, which are notoriously difficult to eradicate with conventional antibiotics. This compound, along with butyrolactones I and IV, has been shown to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) without affecting the growth of the bacteria. nih.govfigshare.com

In the context of mycobacteria, which are known for their complex cell walls and ability to form resilient biofilms, certain butenolide-related compounds have shown promise. Studies on Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis, have explored the effects of isotetrones, which are structurally related to butenolides. These compounds have been identified as inhibitors of M. smegmatis biofilm growth. researchgate.net Furthermore, when used in combination with the antibiotic ciprofloxacin, these isotetrone derivatives were able to arrest the re-emergence of persister cells. researchgate.net The mechanism of action is thought to involve the interference with the stringent response pathway, which is crucial for biofilm development and the formation of persister cells in mycobacteria. researchgate.net

Structure Activity Relationship Sar and Computational Studies of Aspernolide B Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. scienceforecastoa.comamazon.com The goal of QSAR studies is to develop predictive models that can estimate the activity of novel molecules before their synthesis, thereby guiding the rational design of more potent and selective drug candidates. researchgate.netnih.gov These models are built by correlating physicochemical properties or structural features, known as descriptors (e.g., lipophilicity, electronic properties, and steric parameters), with a measured biological response. scienceforecastoa.comamazon.com

The development of a robust QSAR model involves several key steps, including the selection of a training set of molecules with known activities, calculation of molecular descriptors, generation of a mathematical equation using statistical methods like Multiple Linear Regression (MLR), and rigorous internal and external validation of the model's predictive power. nih.govresearchgate.net QSAR models can be 2D, considering topological features, or 3D, which also incorporates the spatial arrangement of atoms. nih.govnih.gov

While specific QSAR models focused exclusively on Aspernolide B were not detailed in the available research, this methodology is widely applied to various classes of natural products and their derivatives to understand which structural features are crucial for their bioactivity. researchgate.netnih.gov For butenolides like this compound, QSAR could elucidate the importance of properties such as the electronic nature of the aromatic rings, the steric bulk of substituents, and the hydrogen-bonding capacity of hydroxyl groups for a given biological target. nih.gov Such models are instrumental in identifying the key chemical features and physicochemical properties essential for potent activity, which is beneficial for guiding structural design and optimization to obtain compounds with enhanced efficacy. researchgate.net

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govmdpi.com This method is crucial for understanding the basis of ligand-target interactions and for screening virtual libraries of compounds to identify potential drug leads. nih.gov Studies on this compound analogs, primarily other butenolides and aspernolides, have utilized molecular docking to elucidate their mechanism of action against various biological targets.

For instance, molecular docking simulations of Aspernolide D, a close analog, against the inflammatory target NF-κB (PDB ID: 1IKN) revealed a high binding affinity, with a pose score of -14.65 kcal/mol. mdpi.com The analysis of the docked pose showed that Aspernolide D forms multiple stabilizing interactions within the binding pocket. mdpi.com Similarly, docking studies of Aspernolide D against α-glucosidase, a target for diabetes management, showed a binding energy of -7.2 kcal/mol. acs.org

| Compound/Analog | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Aspernolide D | NF-κB | -14.65 | Lys A28, Asp A223, Asp A53, Phe A239, Arg A50, Glu A49, Ser A276 |

| Aspernolide D | α-Glucosidase | -7.2 | Interacted with 9 residues in the active site. |

| Aspergillol B | Acetylcholinesterase | -7.74 | Not specified |

| Butyrolactone I | Butyrylcholinesterase (BChE) | Not specified | Trp82, Gly116, Gly117, Thr120, Leu286, Phe329, Tyr332 |

| Butyrolactone VII | Butyrylcholinesterase (BChE) | Not specified | Trp82 |

| Eurobenzophenone A | NF-κB | -16.86 | Not specified |

| Aspergilate D | NF-κB | -12.45 | Arg A236, Arg A273, Glu A49, Lys A28 |

| Versicolactone A | NF-κB | -12.08 | Asp A53, Phe A239, Gln A241, Lys A28, Glu A49, Glu A225 |

Table 1: Summary of Molecular Docking Studies on Aspernolide Analogs. The table presents findings from various studies, detailing the target proteins, predicted binding affinities, and the key amino acid residues involved in the interactions. mdpi.comacs.orgfrontiersin.orgresearchgate.net

Molecular Dynamics Simulations for Binding Stability and Conformation

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. uams.edursc.org MD simulations provide insights into the dynamic behavior of the complex, conformational changes, and the persistence of key interactions in a simulated physiological environment. nih.govaps.org

Several studies on this compound analogs have utilized MD simulations to validate and refine docking results. A 200-nanosecond (ns) MD simulation was performed to confirm the stability of newly discovered butenolides (asperterreunolides A-E) within the active site of type IIA topoisomerase. researchgate.net In a study on butyrylcholinesterase (BChE) inhibitors, 20 ns MD simulations were conducted on complexes with Butyrolactone I and Butyrolactone VII. frontiersin.org The simulations confirmed that both compounds remained stably bound in the enzyme's active site. The stability was further quantified by calculating the binding free energies using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, which yielded values of -41.28 kcal/mol for the Butyrolactone I complex and -48.85 kcal/mol for the Butyrolactone VII complex. frontiersin.org

A longer 300 ns MD simulation was used to study the binding dynamics of Aspernolide D with α-glucosidase. acs.org The simulation revealed that Aspernolide D exhibited some movement within the binding pocket, suggesting a different binding orientation compared to its initial docked pose. acs.org MM-PBSA calculations for this complex resulted in a binding energy of -31.13 kcal/mol, indicating a strong and favorable interaction despite the observed flexibility. acs.org These simulations are critical for confirming that the interactions predicted by static docking models are maintained in a dynamic system, thus providing a more accurate picture of the binding event.

| Compound/Analog | Target Protein | Simulation Time (ns) | Calculated Binding Free Energy (kcal/mol) | Key Findings |

| Aspernolide D | α-Glucosidase | 300 | -31.13 (MM-PBSA) | Ligand moved toward an inserted loop, indicating a flexible binding orientation. |

| Butyrolactone I | Butyrylcholinesterase (BChE) | 20 | -41.28 (MM/GBSA) | Complex remained stable throughout the simulation. |

| Butyrolactone VII | Butyrylcholinesterase (BChE) | 20 | -48.85 (MM/GBSA) | Complex remained stable throughout the simulation. |

| Asperterreunolides A-E | Type IIA Topoisomerase | 200 | Not specified | Confirmed the stability of the compounds inside the active site. |

Table 2: Summary of Molecular Dynamics Simulation Studies on Aspernolide Analogs. This table summarizes the parameters and key outcomes of MD simulations performed to assess the binding stability of Aspernolide analogs with their respective protein targets. acs.orgfrontiersin.orgresearchgate.net

Identification of Pharmacophore Features and Key Structural Determinants for Bioactivity

A pharmacophore is an abstract representation of the steric and electronic features that are essential for a molecule to interact with a specific biological target and trigger a response. wikipedia.org Identifying the pharmacophore of a compound series helps in understanding the SAR and in designing new molecules with improved activity. frontiersin.org Pharmacophoric features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively charged groups. wikipedia.orgresearchgate.net

Based on the computational studies of this compound analogs, several key structural features can be identified as crucial for their bioactivity. The interaction analysis of Aspernolide D with NF-κB revealed a complex pharmacophore model involving multiple interaction types. mdpi.com The key features include:

Hydrogen Bonding: The molecule acts as both a hydrogen bond donor and acceptor, forming four conventional hydrogen bonds with residues like Lys A28, Asp A223, and Asp A53. mdpi.com

Aromatic and Hydrophobic Interactions: The phenyl rings are critical for establishing pi-pi, pi-alkyl, and other hydrophobic interactions with residues such as Phe A239. mdpi.com

Anionic Interaction: The structure also engages in a pi-anion interaction, further stabilizing its position in the binding pocket. mdpi.com

Similarly, studies on butenolide derivatives as α-glucosidase and BChE inhibitors highlight the importance of the α,β-unsaturated-γ-lactone (butenolide) core and the two phenyl moieties. frontiersin.orgmdpi.com For BChE inhibition by butyrolactone analogs, the interaction with the aromatic residue Trp82 is a critical determinant of activity, suggesting that a hydrophobic or aromatic feature is a key part of the pharmacophore for this target. frontiersin.org The presence and position of hydroxyl groups on the phenyl rings also significantly influence activity, likely by acting as hydrogen bond donors or acceptors. mdpi.com Collectively, these findings indicate that the bioactivity of this compound and its analogs is determined by a specific spatial arrangement of hydrogen-bonding groups, hydrophobic regions, and aromatic rings.

Impact of Stereochemistry on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological efficacy of a drug. Since biological targets like enzymes and receptors are chiral, they often exhibit stereospecificity, interacting differently with different stereoisomers of a ligand.

For the aspernolide class of compounds, stereochemistry is a critical factor. The absolute stereochemistry of Aspernolide A and this compound was definitively established through their chemical synthesis starting from Butyrolactone I, a known compound with a defined stereoconfiguration. researchgate.net This synthetic linkage not only confirmed their structures but also highlighted that their biogenesis likely proceeds through a stereospecific pathway. researchgate.net Butyrolactone I itself is an optically active natural product, and its specific enantiomeric form is responsible for its potent biological activities, including the inhibition of cyclin-dependent kinases (CDKs). mdpi.com

The defined spatial orientation of the substituents on the butenolide ring of this compound is crucial for its interaction with target proteins. As shown in molecular docking and dynamics studies, the precise positioning of the two aromatic rings and other functional groups allows for specific hydrogen bonds and hydrophobic interactions within the binding site of a target enzyme. mdpi.comfrontiersin.org Any change in the stereocenters of the molecule would alter this 3D arrangement, disrupting these key interactions and likely leading to a significant reduction or complete loss of biological efficacy. The development of enantioselective synthetic methods to access specific stereoisomers of butenolides with quaternary carbons, a feature present in aspernolides, underscores the recognized importance of stereochemical control for achieving desired bioactivity. mdpi.com

Exploration of Underexplored Microbial Niches for Novel this compound Analogs

The vast and largely untapped biodiversity of marine and terrestrial microorganisms presents a fertile ground for the discovery of novel natural products. researchgate.netmdpi.com Fungi, in particular, are prolific producers of secondary metabolites with diverse chemical structures and biological activities. rsc.org Future research should prioritize the systematic exploration of underexplored microbial niches to isolate new analogs of this compound.

Potential Niches for Exploration:

| Microbial Source | Rationale | Potential for Novel Analogs |

| Marine-derived fungi | Organisms from unique marine environments, such as deep-sea sediments, sponges, and corals, often produce novel secondary metabolites as an adaptation to their specific ecological pressures. frontiersin.orgnih.gov | High |

| Endophytic fungi | Fungi living within plant tissues represent a rich source of bioactive compounds, some of which may be structurally related to this compound. researchgate.net | High |

| Extremophilic microorganisms | Microbes thriving in extreme environments (e.g., high salinity, extreme pH, high temperature) may possess unique biosynthetic pathways leading to novel chemical scaffolds. | Moderate to High |

The isolation and characterization of new this compound analogs from these diverse sources could provide valuable insights into structure-activity relationships and potentially yield compounds with enhanced potency or novel biological activities.

Integration of Synthetic Biology for Enhanced Biosynthetic Yields and Diversification

The native production of this compound in Aspergillus terreus may be insufficient for large-scale studies and potential therapeutic development. nih.gov Synthetic biology offers powerful tools to overcome this limitation and to generate novel derivatives.

Future research in this area will focus on:

Heterologous Expression: Transferring the this compound biosynthetic gene cluster into a more genetically tractable and high-producing host organism.

Pathway Engineering: Modifying the biosynthetic pathway to increase the yield of this compound or to produce specific analogs by introducing or deleting enzymatic steps.

Enzyme Engineering: Altering the substrate specificity of key biosynthetic enzymes to incorporate different building blocks, leading to the creation of a diverse library of "unnatural" natural products.

These approaches will not only secure a sustainable supply of this compound but also open avenues for generating novel structures that are not accessible through traditional chemical synthesis. mdpi.commdpi.com

Innovative Chemical Synthesis for Unprecedented Structural Variants

While synthetic biology provides a powerful platform for diversification, chemical synthesis remains indispensable for creating structural variants that are not readily accessible through biological means. acs.org The butenolide core of this compound, also found in related compounds like isotetronic acids, serves as a versatile scaffold for chemical modification. acs.orgnih.gov

Future synthetic strategies will likely involve:

Total Synthesis: Developing more efficient and scalable total syntheses of this compound and its analogs.

Diversity-Oriented Synthesis: Creating libraries of diverse butenolide-containing compounds by systematically varying the substituents on the core scaffold.

Late-Stage Functionalization: Modifying the this compound molecule at later stages of the synthetic route to introduce a wide range of chemical functionalities.

These synthetic endeavors will be crucial for probing the pharmacophore of this compound and for developing derivatives with improved drug-like properties. acs.org

Comprehensive Elucidation of this compound's Interactome and Polypharmacology

To fully understand the therapeutic potential and potential off-target effects of this compound, a comprehensive investigation of its molecular interactions within the cell is essential. The concept of polypharmacology, where a single drug interacts with multiple targets, is increasingly recognized as a key factor in the efficacy and side-effect profiles of many drugs. plos.orgnih.gov

Future research should employ a range of "omics" technologies and computational approaches to:

Identify Protein Targets: Utilize techniques such as affinity chromatography, chemical proteomics, and computational docking to identify the direct binding partners of this compound.

Map the Interactome: Characterize the network of protein-protein interactions that are modulated by this compound binding.

Predict Polypharmacological Effects: Use computational models to predict potential off-target interactions and to understand the systems-level consequences of this compound treatment. plos.org

A thorough understanding of the this compound interactome will be critical for elucidating its mechanism of action and for guiding the development of more selective and effective therapeutic agents.

Application of this compound and its Derivatives as Molecular Probes in Biological Systems

The unique chemical structure and biological activity of this compound make it an attractive candidate for development as a molecular probe. thermofisher.com Molecular probes are essential tools for studying complex biological processes, enabling researchers to visualize and track specific molecules and events within living cells. mdpi.com

Future research in this area will involve:

Fluorescent Labeling: Synthesizing fluorescently tagged derivatives of this compound to visualize its subcellular localization and to track its interactions with target proteins in real-time.

Affinity-Based Probes: Developing biotinylated or otherwise tagged versions of this compound for use in pull-down assays to identify its binding partners.

Activatable Probes: Designing probes that become fluorescent or otherwise detectable only upon binding to their target, providing a highly specific signal for target engagement. thno.org

The development of this compound-based molecular probes will not only advance our understanding of its own biological function but will also provide valuable tools for the broader scientific community to investigate the cellular pathways it modulates. nih.gov

Conclusion

Aspernolide B is a structurally interesting butenolide natural product isolated from the fungus Aspergillus terreus. While its chemical properties and stereochemistry have been established, its biological potential remains largely unexplored. The lack of a total synthesis and a dedicated biological evaluation represent significant gaps in the current knowledge. Future research, particularly in synthetic chemistry and pharmacology, is essential to unlock the full potential of this fungal secondary metabolite.

Q & A

Q. What methodologies are recommended for isolating and purifying Aspernolide B from fungal sources?

this compound can be isolated using chromatographic techniques such as silica gel column chromatography and Sephadex LH-20 gel filtration, followed by HPLC purification for high-purity yields . Solid-state fermentation of fungal strains (e.g., Aspergillus spp.) on rice substrates is a common approach to enhance secondary metabolite production. Structural elucidation typically involves spectroscopic methods (NMR, IR, UV) and computational tools like electronic circular dichroism (ECD) to confirm stereochemistry .

Q. How is the antimicrobial activity of this compound evaluated, and what parameters define its efficacy?

Antimicrobial activity is assessed via in vitro assays like minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas syringae). MIC values ≤25 µg/ml are considered potent, while weaker activity ranges from 30–70 µg/ml . Parallel antioxidant assays (e.g., ABTS/DPPH radical scavenging) with EC50 values <20 µM indicate dual bioactivity, as seen in structurally related polyketides .

Q. What fermentation conditions optimize this compound yield?

Yield optimization involves adjusting fungal strain growth parameters (e.g., temperature, pH, aeration) and substrate composition. For example, rice-based media enhance secondary metabolite production in Aspergillus terreus. Post-fermentation, solvent extraction (ethyl acetate/methanol) and repeated chromatographic separation are critical for isolating this compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies in MIC or EC50 values may arise from variations in bacterial strains, assay protocols, or compound purity. Researchers should:

- Standardize protocols (e.g., CLSI guidelines for MIC assays).

- Cross-validate results using orthogonal methods (e.g., time-kill kinetics alongside MIC).

- Report purity levels (e.g., HPLC ≥95%) and solvent controls . Comparative studies with structurally analogous compounds (e.g., Aspernolide A/C) can clarify structure-activity relationships (SAR) .

Q. What mechanistic insights explain this compound’s anticancer effects, and how are these pathways validated?

Mechanistic studies on this compound may involve:

- Flow cytometry to quantify apoptosis via Annexin V/PI staining.

- Western blotting to assess mitochondrial pathway markers (e.g., Bax/Bcl-2 ratio) and STAT3 signaling inhibition.

- Dose-response experiments (e.g., 10–50 µg/mL) to establish IC50 values in cancer cell lines (e.g., Hep-2, TU212) . Confocal microscopy can visualize morphological changes (e.g., membrane blebbing, nuclear fragmentation) .

Q. How do structural modifications of this compound derivatives affect pharmacological efficacy?

SAR studies involve synthesizing derivatives (e.g., oxygenation, esterification) and testing their bioactivity. For example:

Q. What strategies ensure reproducibility in this compound bioactivity assays?

Reproducibility requires:

- Detailed documentation of experimental conditions (e.g., fungal strain ID, fermentation duration).

- Use of reference standards (e.g., Aspernolide A as a positive control in apoptosis assays).

- Statistical validation (e.g., ANOVA for dose-response curves, error bars representing SEM) . Raw data and protocols should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Methodological Best Practices

- Data Analysis : Use software like GraphPad Prism for dose-response modeling and significance testing. Include uncertainty analysis (e.g., ±SD for triplicate experiments) .

- Ethical Compliance : Disclose conflicts of interest and adhere to institutional guidelines for chemical safety and waste disposal .

- Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products